molecular formula C9H16N4O B13078735 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide

Cat. No.: B13078735
M. Wt: 196.25 g/mol
InChI Key: YINUSYURYKFQNQ-UHFFFAOYSA-N
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Description

2-Amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide is a pyrazole-based organic compound featuring a propanamide backbone substituted with an amino group at the 2-position and a trimethylpyrazole moiety at the 3-position. The trimethylpyrazole group enhances steric bulk and may influence solubility, hydrogen bonding, and coordination chemistry, while the amino group provides a site for intermolecular interactions or derivatization.

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanamide

InChI

InChI=1S/C9H16N4O/c1-5-6(2)12-13(7(5)3)4-8(10)9(11)14/h8H,4,10H2,1-3H3,(H2,11,14)

InChI Key

YINUSYURYKFQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(N=C1C)CC(C(=O)N)N)C

Origin of Product

United States

Preparation Methods

Typical Reaction Scheme

$$
\text{3-(trimethyl-1H-pyrazol-1-yl)propanoic acid} + \text{NH}_3 \xrightarrow[\text{solvent}]{\text{EDCI or DCC}} \text{this compound}
$$

This method ensures selective amide bond formation at the carboxylic acid moiety while preserving the pyrazole ring integrity.

Industrial Production Methods

For large-scale synthesis, the following adaptations and optimizations are employed:

  • Batch Reactors: Large-scale batch reactors allow precise control over temperature, mixing, and reagent addition.
  • Continuous Flow Reactors: Increasingly, continuous flow systems are used to improve reaction efficiency, reproducibility, and safety, especially for handling reactive intermediates.
  • Purification: Post-reaction purification is typically achieved by crystallization or chromatographic techniques to obtain high-purity product.
  • Yield Optimization: Process parameters such as reagent stoichiometry, solvent choice, and reaction time are systematically optimized to maximize yield and minimize by-products.
  • Green Chemistry Considerations: Efforts to reduce hazardous reagents and solvents, recycle catalysts, and minimize waste are integrated into industrial protocols.

Analytical Characterization and Quality Control

The synthesized compound is characterized by:

Analytical Method Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation Pyrazole protons resonate at δ 1.2–1.5 ppm; amide and amino protons observed around δ 6–8 ppm
Infrared Spectroscopy (IR) Functional group identification N–H stretch at ~3300 cm⁻¹; amide C=O stretch near 1650 cm⁻¹
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z 196.25 (M+H)+
Elemental Analysis Purity and composition Consistent with molecular formula C9H16N4O
Chromatography (HPLC/GC) Purity assessment Single major peak with >95% purity

Detailed Data Table Summarizing Preparation Parameters

Parameter Description/Value Notes
Starting Material 3-(trimethyl-1H-pyrazol-1-yl)propanoic acid Commercially available or synthesized
Amine Source Ammonia or primary amines Provides amino group at 2-position
Coupling Agent EDCI or DCC Facilitates amide bond formation
Solvent Dichloromethane, ethanol, DMF Depends on solubility and scale
Temperature 20–80°C Optimized for yield and reaction rate
Reaction Time 4–24 hours Longer times may be needed for scale-up
Purification Method Crystallization, chromatography Ensures product purity
Yield Typically 70–90% Dependent on reaction conditions
Scale Laboratory to industrial scale Continuous flow reactors for scale-up

Research Findings and Optimization Insights

  • The presence of the trimethyl-substituted pyrazole ring enhances steric bulk, which can influence reaction kinetics and solubility during synthesis.
  • Optimization of the coupling step with EDCI often includes the addition of N-hydroxysuccinimide (NHS) to improve amide bond formation efficiency.
  • Use of anhydrous conditions and inert atmosphere (nitrogen or argon) can prevent side reactions such as hydrolysis of activated intermediates.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC allows determination of endpoint and minimizes overreaction or decomposition.
  • Scale-up studies indicate that continuous flow synthesis can reduce reaction times and improve safety when handling reactive intermediates, making it suitable for industrial production.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amines.

Scientific Research Applications

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide has various applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit kinases or other signaling proteins, thereby modulating cell growth and proliferation.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Pyrazole-Propanamide Derivatives
Compound Name Pyrazole Substituent Propanamide Substituent Molecular Weight Key Features
2-Amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide 1H-pyrazol-1-yl (trimethyl) 2-amino ~215.24* Amino group for H-bonding; steric bulk
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide 3-(2-pyridyl) None 216.25 Pyridyl coordination site; planar structure
3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide 3,5-dimethyl None 183.23 Enhanced hydrophobicity; compact structure
N-(Pyridin-2-ylmethyl)-3-(trimethyl-1H-pyrazol-1-yl)propanamide Trimethylpyrazole N-(pyridin-2-ylmethyl) ~317.39* Dual coordination sites (pyrazole/pyridine)

*Calculated based on molecular formula.

Key Observations :

  • Trimethylpyrazole vs.
  • Amino Group: The 2-amino substituent distinguishes the target compound from analogs like 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide, enabling additional hydrogen-bonding interactions (N–H⋯O/N) that influence crystal packing and solubility .

Physicochemical and Spectroscopic Properties

Table 2: Comparative Spectroscopic Data
Compound IR (νmax, cm⁻¹) $^1$H-NMR (δ, ppm) Melting Point (°C)
Target Compound* ~3300 (NH₂), 1650 (C=O) δ 1.2–1.5 (CH₃), 2.4–3.0 (CH₂), 4.5–5.0 (NH₂) >250 (estimated)
3-[3-(2-Pyridyl)-1H-pyrazol-1-yl]propanamide N–H stretch (unreported) δ 7.36–8.9 (pyridyl/pyrazole H) Not reported
Compound 7b () 3320 (NH₂), 1720 (C=O) δ 2.22 (CH₃), 7.3–7.52 (ArH) >300

*Inferred from analogs in , and 6.

Key Observations :

  • The amino group in the target compound contributes to IR bands at ~3300 cm⁻¹ (N–H stretch) and ~1650 cm⁻¹ (amide C=O), similar to Compound 7b in .
  • Trimethylpyrazole protons are expected to resonate at δ 1.2–1.5 ppm, distinct from pyridyl protons (δ 7.3–8.9 ppm) in related compounds .

Hydrogen Bonding and Crystal Packing

  • Target Compound: The amino group facilitates N–H⋯O/N hydrogen bonds, likely forming linear chains or layered structures, as seen in 3-[3-(2-pyridyl)-1H-pyrazol-1-yl]propanamide .
  • Pyridyl Analogs : The pyridyl nitrogen participates in coordination chemistry (e.g., metal-ligand interactions), whereas the trimethylpyrazole group prioritizes steric effects over coordination .

Biological Activity

Overview

2-amino-3-(trimethyl-1H-pyrazol-1-yl)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Its structure features an amino group, a propanamide backbone, and a trimethyl-substituted pyrazole moiety, which contributes to its potential therapeutic effects. This article examines the biological activity of this compound, including its mechanisms of action, potential applications in various diseases, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Notably, it has been identified as an inhibitor of tryptophan hydroxylase , an enzyme crucial for serotonin biosynthesis. This inhibition suggests potential applications in treating mood disorders and conditions associated with serotonin dysregulation .

Additionally, the compound may interact with various biological targets, modulating signaling pathways and inhibiting other enzymes by binding to their active sites. Such interactions can lead to anti-inflammatory, antimicrobial, and anticancer effects .

Anticancer Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anticancer potential. For instance, this compound has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Reference
MCF73.79
SF-26812.50
NCI-H46042.30

These findings suggest that the compound could be a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been investigated. It has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, indicating its potential utility in treating inflammatory conditions . The following table summarizes the anti-inflammatory activity of related pyrazole derivatives:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%) Concentration (µM)
Compound A76861
Compound B619310

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its specific structural features. For example:

Compound Key Features
This compoundContains a trimethyl group on the pyrazole ring
2-(Isopropylamino)-3-(1H-pyrazol-1-yl)propanamideLacks the trimethyl group
3-(3-methyl-1H-pyrazol-1-yl)propanamideLacks the amino group

The presence of both the amino group and the trimethyl-substituted pyrazole ring in this compound enhances its binding affinity to biological targets, potentially leading to improved efficacy compared to structurally similar compounds .

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Tryptophan Hydroxylase Inhibition : A study demonstrated that the compound effectively inhibits tryptophan hydroxylase, suggesting its role in modulating serotonin levels and its potential use in treating depression .
  • Anticancer Activity : In vitro studies showed that this compound significantly reduces cell viability in several cancer cell lines, indicating its potential as a therapeutic agent against cancer .
  • Anti-inflammatory Mechanisms : The compound was found to reduce inflammation markers in animal models, supporting its use in managing inflammatory diseases .

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